molecular formula C16H21N5O3S2 B2451448 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide CAS No. 886938-45-0

2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide

Numéro de catalogue: B2451448
Numéro CAS: 886938-45-0
Poids moléculaire: 395.5
Clé InChI: VJBIHUAFFNRFFK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a cyclohexylcarbamoylamino group, and a furan-2-ylmethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Cyclohexylcarbamoylamino Group: This step involves the reaction of the thiadiazole derivative with cyclohexyl isocyanate to introduce the cyclohexylcarbamoylamino group.

    Attachment of the Furan-2-ylmethyl Group: The final step involves the reaction of the intermediate compound with furan-2-ylmethylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyls.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in alcohols or amines.

Applications De Recherche Scientifique

Antimicrobial Applications

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The 1,3,4-thiadiazole moiety has been highlighted for its potential as a scaffold for developing new antimicrobial agents. For example, studies have shown that compounds containing the thiadiazole ring can effectively inhibit the growth of various bacterial strains and fungi .

In particular, the incorporation of the furan group into thiadiazole derivatives has been associated with enhanced antimicrobial activity. The structural modifications allow for improved interactions with microbial targets, making these compounds promising candidates for further development in antimicrobial therapy .

Anticancer Potential

The anticancer properties of thiadiazole derivatives are well-documented. Various studies have reported that compounds containing the 1,3,4-thiadiazole ring demonstrate cytotoxic effects against several cancer cell lines. For instance, derivatives have shown significant inhibition of cell growth in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .

The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. For example, certain thiadiazole derivatives have been shown to interact with tubulin, leading to disruption of microtubule dynamics and subsequent cell death . The structure–activity relationship studies indicate that specific substitutions on the thiadiazole ring can enhance anticancer activity, making it a valuable target for drug design.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of a series of thiadiazole derivatives against various pathogens. The results indicated that modifications to the thiadiazole ring significantly impacted activity levels. Compounds with furan substitutions exhibited enhanced antibacterial effects against resistant strains .

Anticancer Activity

In another investigation, a novel thiadiazole derivative was synthesized and tested against several cancer cell lines. The compound demonstrated an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent anticancer activity. Further mechanistic studies revealed that it induced apoptosis through mitochondrial pathways .

Mécanisme D'action

The mechanism of action of 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(phenylmethyl)acetamide
  • 2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(pyridin-2-ylmethyl)acetamide

Uniqueness

Compared to similar compounds, 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. Its furan-2-ylmethyl group, in particular, may enhance its interaction with specific molecular targets, making it a valuable compound for research and development.

Activité Biologique

The compound 2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Synthesis

The compound can be characterized by its unique structure featuring a thiadiazole ring, a furan moiety, and a cyclohexylcarbamoyl group. The synthesis typically involves multi-step reactions including the formation of the thiadiazole core followed by functionalization to introduce the furan and acetamide groups.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The compound has demonstrated significant cytotoxicity against various cancer cell lines:

  • MCF-7 (breast cancer) : Exhibited an IC50 value of approximately 0.28 µg/mL, indicating potent anti-proliferative effects.
  • A549 (lung carcinoma) : Showed an IC50 value of 0.52 µg/mL.

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Cell LineIC50 Value (µg/mL)Mechanism of Action
MCF-70.28Apoptosis induction
A5490.52Cell cycle arrest
HCT1163–4Inhibition of CDK9

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been explored. The compound has shown activity against various bacterial strains:

  • Salmonella typhi : Zone of inhibition ranged from 15–19 mm at a concentration of 500 μg/disk.
  • E. coli : Similar activity was noted against this strain.

Additionally, antifungal activity was reported against Aspergillus niger and moderate activity against Candida albicans .

Anticonvulsant Activity

In the realm of anticonvulsant research, thiadiazole derivatives have been evaluated for their neuroprotective effects. Studies indicate that certain derivatives exhibit significant protection against induced seizures in animal models:

  • The compound demonstrated approximately 72%–79% protection at a dosage of 90 mg/kg in seizure models using nikethamide and picrotoxins as standards.

This suggests that the compound may interact with central nervous system targets, potentially inhibiting pathways involved in seizure propagation .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole compounds is highly dependent on their structural features. Modifications at various positions on the thiadiazole ring can enhance or diminish biological potency:

  • Substituents at C-5 : Influence cytotoxicity; aromatic groups tend to increase activity.
  • Furan and Acetamide Groups : These moieties are critical for enhancing solubility and bioavailability.

Case Studies

Several case studies illustrate the effectiveness of this compound in preclinical settings:

  • Study on MCF-7 Cells : The compound was shown to significantly reduce cell viability through apoptosis pathways.
  • Animal Model for Anticonvulsant Activity : Demonstrated efficacy in reducing seizure frequency without notable neurotoxicity.

Propriétés

IUPAC Name

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S2/c22-13(17-9-12-7-4-8-24-12)10-25-16-21-20-15(26-16)19-14(23)18-11-5-2-1-3-6-11/h4,7-8,11H,1-3,5-6,9-10H2,(H,17,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBIHUAFFNRFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.